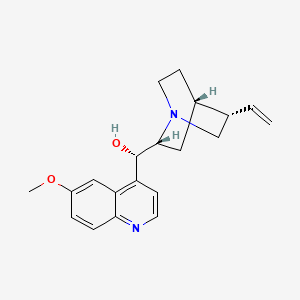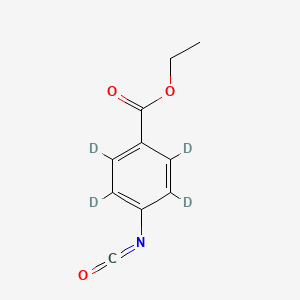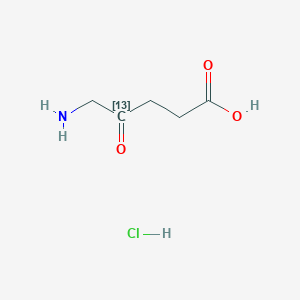
5-amino-4-oxo(413C)pentanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is an organic compound with the molecular formula C5H10NO3Cl.
准备方法
The synthesis of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride typically involves multiple steps. One common method starts with levulinic acid, which undergoes esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .
化学反应分析
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is involved in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the production of various chemical products and intermediates
作用机制
The mechanism of action of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted into porphyrins, which are then incorporated into heme. This process involves several enzymatic steps and is crucial for the proper functioning of red blood cells .
相似化合物的比较
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is similar to other compounds like 5-aminolevulinic acid and its derivatives. its unique isotopic labeling with 13C makes it particularly useful in certain research applications, such as tracing metabolic pathways and studying enzyme kinetics. Other similar compounds include:
5-aminolevulinic acid: Used in photodynamic therapy and as a precursor in heme synthesis.
Hexaminolevulinate: Used as an optical imaging agent for detecting bladder cancer
These compounds share similar chemical structures but differ in their specific applications and properties.
属性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
5-amino-4-oxo(413C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i4+1; |
InChI 键 |
ZLHFONARZHCSET-VZHAHHFWSA-N |
手性 SMILES |
C(C[13C](=O)CN)C(=O)O.Cl |
规范 SMILES |
C(CC(=O)O)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
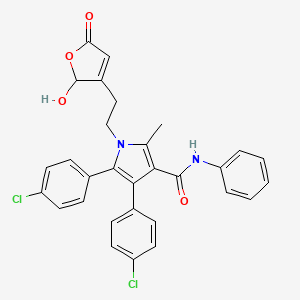
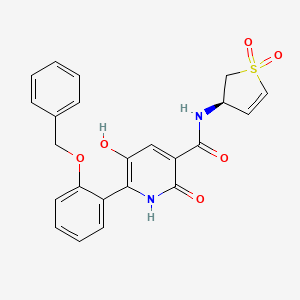
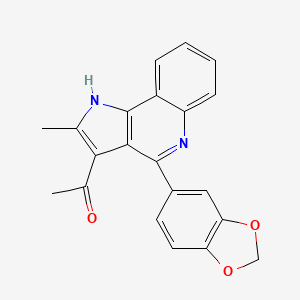

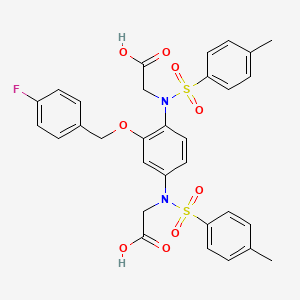
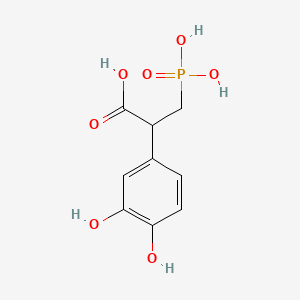
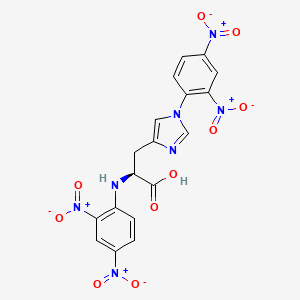
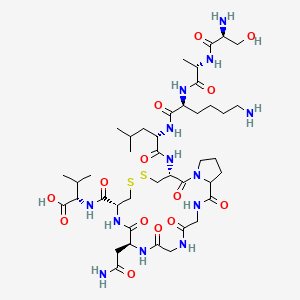
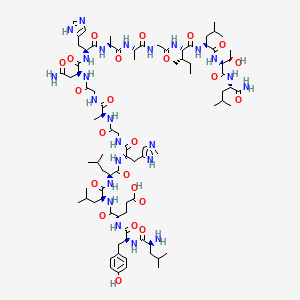
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
